molecular formula C16H12ClNO2S B14423295 1-(2-Acetyl-10H-phenothiazin-10-YL)-2-chloroethan-1-one CAS No. 80838-42-2

1-(2-Acetyl-10H-phenothiazin-10-YL)-2-chloroethan-1-one

Cat. No.: B14423295
CAS No.: 80838-42-2
M. Wt: 317.8 g/mol
InChI Key: JXTJYPLCAHAJRB-UHFFFAOYSA-N
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Description

1-(2-Acetyl-10H-phenothiazin-10-YL)-2-chloroethan-1-one is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-10H-phenothiazin-10-YL)-2-chloroethan-1-one typically involves the acylation of phenothiazine derivatives. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the alkylation of phenothiazine with 1,3-dibromopropane in the presence of sodium hydroxide or sodium hydride in dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-10H-phenothiazin-10-YL)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-10H-phenothiazin-10-YL)-2-chloroethan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

80838-42-2

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

IUPAC Name

1-(2-acetylphenothiazin-10-yl)-2-chloroethanone

InChI

InChI=1S/C16H12ClNO2S/c1-10(19)11-6-7-15-13(8-11)18(16(20)9-17)12-4-2-3-5-14(12)21-15/h2-8H,9H2,1H3

InChI Key

JXTJYPLCAHAJRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCl

Origin of Product

United States

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